molecular formula C20H18N4O2S B2660318 3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674296-86-7

3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2660318
CAS No.: 674296-86-7
M. Wt: 378.45
InChI Key: QAYCFKJYMWYGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including methyl, phenyl, and sulfanyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the substituent groups through various chemical reactions. Key steps in the synthesis may include:

    Formation of the Purine Core: The purine core can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of reagents such as methyl iodide and phenylboronic acid, along with catalysts like palladium.

    Addition of the Sulfanyl Group: The phenylsulfanyl group can be introduced through thiolation reactions, using reagents like thiophenol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations in industrial production include the selection of scalable reaction conditions, the use of continuous flow reactors, and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require the use of nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity makes it of interest in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its potential as an anti-inflammatory, anticancer, or antiviral agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of substituent groups, which impart distinct chemical and biological properties. Unlike caffeine and theobromine, which primarily act as stimulants, this compound may have a broader range of applications, including potential therapeutic uses in medicine and industrial applications in material science.

Properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-phenylsulfanyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-8-10-14(11-9-13)12-24-16-17(23(2)19(26)22-18(16)25)21-20(24)27-15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXFJWWAONQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C(N=C2SC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.